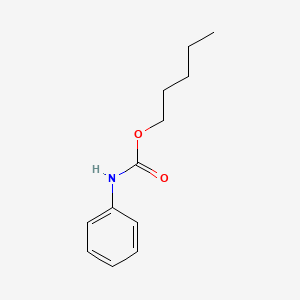

N-Pentyl N-phenylcarbamate

Description

Academic Significance of Carbamate (B1207046) Chemistry in Advanced Materials and Chemical Synthesis

Carbamates, also known as urethanes, are a class of organic compounds characterized by the R₂NC(O)OR' functional group. wikipedia.org Their academic and industrial significance is extensive and multifaceted. In chemical synthesis, carbamates are widely recognized as crucial protecting groups for amines, prized for their stability under various conditions and the diverse methods available for their introduction and removal. mit.edubanglajol.info This role is fundamental in multi-step syntheses, particularly in peptide chemistry. mit.eduacs.org

The utility of carbamates extends into the realm of advanced materials. They form the linking units of polyurethanes, a versatile and commercially significant family of polymers. wikipedia.org Contemporary research is exploring carbamates as backbones for sequence-defined polymers, which could lead to the de novo design of functional materials for applications such as data storage and molecular transport. nih.gov The precise control offered by carbamate chemistry allows for the fine-tuning of material properties. nih.gov Furthermore, the synthesis of carbamates is a focal point for the development of green chemistry, with methods being developed that utilize carbon dioxide as a C1 synthon, thereby contributing to CO2 utilization strategies. acs.orgmdpi.com Metal carbamates are also being investigated as precursors in catalysis and materials chemistry. mdpi.comresearchgate.net

Overview of N-Pentyl N-phenylcarbamate's Position within the Carbamate Class for Scholarly Inquiry

This compound is an ester of carbamic acid, specifically a secondary carbamate with both an alkyl (pentyl) and an aryl (phenyl) group attached to the nitrogen atom. acs.orgnih.gov Within the vast class of carbamates, which includes complex structures found in pharmaceuticals like Rivastigmine and various agricultural agents, this compound serves a more fundamental role in scholarly inquiry. banglajol.infoarkat-usa.org Its structure is not typically associated with direct biological activity but rather serves as a model substrate for investigating the chemical properties and reactivity of N-substituted phenylcarbamates.

Research into this compound and its close analogs, such as other N-alkyl-N-phenylcarbamates, helps elucidate reaction mechanisms and the influence of different substituents on the carbamate functional group. For instance, studies on the thermal decomposition of t-alkyl N-arylcarbamates provide insight into their stability and degradation pathways, which is essential for their application in materials science. cdnsciencepub.com A notable study investigated the reactivity of various N-substituted phenylcarbamates, including this compound, with tetra-n-butylammonium fluoride (B91410) (TBAF). acs.org This research demonstrated that the n-pentyl substituted carbamate reacted to form a symmetrical urea (B33335), highlighting its utility in exploring the selective transformations of the carbamate moiety. acs.org

Therefore, the position of this compound in scholarly research is primarily that of a representative N-alkyl, N-aryl carbamate, valuable for its relative simplicity in studies aimed at understanding fundamental principles of carbamate synthesis, stability, and reactivity.

Compound Data

Physicochemical Properties of this compound

This table summarizes the key computed properties of this compound.

| Property | Value | Source |

| IUPAC Name | pentyl N-phenylcarbamate | nih.gov |

| CAS Number | 63075-06-9 | nih.gov |

| Molecular Formula | C₁₂H₁₇NO₂ | nih.gov |

| Molecular Weight | 207.27 g/mol | nih.gov |

| Topological Polar Surface Area | 38.3 Ų | nih.govechemi.com |

| Hydrogen Bond Donor Count | 1 | echemi.com |

| Hydrogen Bond Acceptor Count | 2 | echemi.com |

| Rotatable Bond Count | 6 | echemi.com |

| XLogP3 | 3.8 | nih.govechemi.com |

Reactivity of this compound

This table details the observed reaction of this compound with a fluoride source as reported in chemical literature.

| Reactant | Reagent | Product(s) | Observation | Source |

| This compound | Tetra-n-butylammonium fluoride (TBAF) | Symmetrical urea | The reaction yielded the corresponding symmetrical urea, demonstrating a specific reactivity pathway for this class of carbamates under these conditions. | acs.org |

Structure

3D Structure

Properties

CAS No. |

63075-06-9 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

pentyl N-phenylcarbamate |

InChI |

InChI=1S/C12H17NO2/c1-2-3-7-10-15-12(14)13-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H,13,14) |

InChI Key |

BIYXGLPPMRDUNY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Pentyl N Phenylcarbamate and Analogous Carbamates

Established Synthetic Routes for Carbamates

Traditional methods for carbamate (B1207046) synthesis have been refined over decades to provide reliable and versatile access to this functional group. These routes often involve the reaction of amines with various carbonyl-containing reagents.

Direct Reaction of Amines with Isocyanates

The reaction between an amine and an isocyanate is a fundamental and widely utilized method for the formation of a carbamate linkage. This reaction is typically straightforward and efficient, proceeding through the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate. The general transformation is depicted below:

R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R'

While this method is highly effective for producing ureas, a variation of this reaction involving an alcohol and an isocyanate is a common route to carbamates. wikipedia.org The isocyanate, in this case, would be phenyl isocyanate, and it would react with pentanol (B124592) to yield N-Pentyl N-phenylcarbamate. The formation of the isocyanate intermediate itself can be a critical step, often generated from a corresponding amine and phosgene (B1210022) or a phosgene equivalent, though concerns over the toxicity of these reagents have driven the development of alternative methods. acs.orgacs.org

A notable application of this chemistry is in the synthesis of polyurethanes, where diisocyanates react with diols to form the polymer backbone. wikipedia.org The Curtius rearrangement also provides a pathway to isocyanates from acyl azides, which can then be trapped by alcohols to furnish carbamates. wikipedia.orgorganic-chemistry.org

Carbamate Formation via Activated Mixed Carbonates

To circumvent the use of hazardous reagents like phosgene, methods involving activated mixed carbonates have been developed as a safer and more benign alternative for carbamate synthesis. nih.gov This strategy relies on the preparation of a mixed carbonate that can then readily react with an amine.

A common approach involves the use of p-nitrophenyl chloroformate, which reacts with an alcohol in the presence of a base to form an activated p-nitrophenyl carbonate. This intermediate is then susceptible to nucleophilic attack by an amine to yield the desired carbamate. acs.orgnih.gov The p-nitrophenyl group serves as a good leaving group, facilitating the reaction.

| Reagent 1 | Reagent 2 | Product | Reference |

| p-Nitrophenyl chloroformate | Alcohol | Activated p-nitrophenyl carbonate | nih.gov |

| Activated p-nitrophenyl carbonate | Amine | Carbamate | nih.gov |

Another example of an activating agent is N,N'-disuccinimidyl carbonate (DSC), which reacts with alcohols to form stable activated carbonates that can subsequently be treated with amines to provide the corresponding carbamates. nih.gov

Chloroformate-Based Synthesis

The reaction of an amine with a chloroformate is a classical and widely practiced method for the synthesis of carbamates. wikipedia.org This reaction is analogous to the Schotten-Baumann reaction and typically requires a base to neutralize the hydrochloric acid byproduct. wikipedia.org

The general reaction is as follows:

R-O-C(=O)-Cl + R'-NH₂ → R-O-C(=O)-NH-R' + HCl

For the synthesis of this compound, phenylamine (aniline) would be reacted with pentyl chloroformate. Phenyl chloroformate can also be used to react with various amines to produce a range of phenylcarbamates. nih.gov While effective, this method can have drawbacks, such as the need for excess base and long reaction times to achieve acceptable yields, which may not be suitable for molecules with multiple functional groups where chemoselectivity is a concern. acs.org Recent advancements have focused on improving the efficiency of this reaction, including the use of in situ generation of chloroformates from an alcohol and a chloroform (B151607) solution via a photo-on-demand process, which can then be directly converted to carbamates by the addition of an amine. acs.org

Catalytic Approaches in N-Phenylcarbamate Synthesis

The development of catalytic methods for carbamate synthesis has been a significant area of research, aiming to improve efficiency, selectivity, and sustainability. These approaches often involve the use of transition metals or heterogeneous catalysts to facilitate the C-N bond formation.

Lewis Acid and Transition Metal Catalysis (e.g., Palladium-Catalyzed Intermolecular Amidation)

Transition metal catalysis has emerged as a powerful tool in organic synthesis, and its application to carbamate formation is no exception. Palladium catalysts, in particular, have been successfully employed in cross-coupling reactions to form aryl C-N bonds under mild conditions. benthamdirect.combenthamscience.com

A recent study demonstrated an efficient synthesis of methyl N-phenylcarbamate derivatives through the intermolecular amidation of aryl chlorides, catalyzed by Xphos Pd G2. benthamdirect.combenthamscience.com This protocol showcased good chemoselectivity and exceptional functional group compatibility, making it a valuable method for accessing these compounds. benthamdirect.combenthamscience.com The high catalytic activity and selectivity of the Xphos Pd G2 catalyst were instrumental in this transformation. benthamdirect.combenthamscience.com

Palladium-catalyzed ortho-C-H amidation of anilides using N-nosyloxycarbamates has also been developed for the synthesis of 2-aminoanilines, demonstrating the versatility of palladium in C-N bond formation. nih.govacs.orgscispace.com Furthermore, an efficient synthesis of aryl carbamates has been achieved by the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.edu

Lewis acids have also been shown to catalyze carbamate synthesis. For instance, yttria–zirconia-based Lewis acid catalysts have been used for this purpose. nih.gov Additionally, the combination of a Lewis acid with an N-heterocyclic carbene (NHC) has been explored as a powerful strategy in asymmetric synthesis, which could potentially be applied to carbamate formation. mdpi.com

Heterogeneous Catalysis Systems (e.g., Zn/Al/Ce Mixed Oxides)

Heterogeneous catalysts offer several advantages, including ease of recovery and recyclability, making them attractive for industrial applications. In the context of N-phenylcarbamate synthesis, mixed metal oxides have shown significant promise.

Specifically, Zn/Al/Ce mixed oxides, derived from hydrotalcite-like precursors, have been employed as effective and recoverable heterogeneous catalysts for the synthesis of Methyl N-phenyl carbamate (MPC) via the aminolysis of dimethyl carbonate (DMC). researchgate.netnih.govscispace.com The addition of cerium was found to create strong interactions within the mixed oxides. researchgate.netnih.gov

A study found that mixed oxides containing 2.5% cerium exhibited high activity, achieving an aniline (B41778) conversion of 95.8%, MPC selectivity of 81.6%, and an MPC yield of 78.2%. researchgate.netnih.gov This heterogeneous system demonstrates the potential for developing more sustainable and environmentally friendly processes for carbamate production. Other studies have also explored Zn/Al/Pb mixed oxides as efficient heterogeneous catalysts for MPC synthesis. acs.org

| Catalyst | Aniline Conversion (%) | MPC Selectivity (%) | MPC Yield (%) | Reference |

| Zn/Al/Ce Mixed Oxide (2.5% Ce) | 95.8 | 81.6 | 78.2 | researchgate.netnih.gov |

Green Chemistry and Sustainable Synthesis Strategies

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For N-phenylcarbamates, this involves utilizing safer reagents, reducing waste, and employing milder reaction conditions.

Carbon Dioxide (CO2) Valorization for N-Phenylcarbamate Production

The use of carbon dioxide (CO2) as a C1 building block is a highly attractive green strategy, as it transforms a greenhouse gas into valuable chemicals. sciengine.comrsc.org The synthesis of N-phenylcarbamates, key intermediates for materials like polyurethanes, from CO2 represents a sustainable alternative to phosgene-based routes. sciengine.comresearchgate.net

One of the most promising approaches is the direct, one-pot synthesis from an amine (like aniline), an alcohol, and CO2. rsc.org This method offers high atom economy and avoids toxic reagents. The reaction is typically facilitated by a catalyst under pressure. For instance, various carbamates can be prepared from aliphatic amines, alcohols, and CO2 using basic catalysts under relatively mild conditions (e.g., 2.5 MPa of CO2). rsc.org

Another significant route involves the use of CO2 equivalents or derivatives, such as dimethyl carbonate (DMC) or urea (B33335). sciengine.com The synthesis of methyl N-phenylcarbamate (MPC), a close analog to the target compound, has been extensively studied using these methods. The aminolysis of DMC with aniline is a notable non-phosgene route, often catalyzed by mixed oxides to achieve high conversion and selectivity. researchgate.net

Table 1: Catalytic Systems for Methyl N-Phenylcarbamate (MPC) Synthesis via CO2 Valorization

| CO2 Source/Equivalent | Reactants | Catalyst System | Key Findings | Reference |

|---|---|---|---|---|

| CO2 (direct) | Aniline, Methanol, CO2 | Cu-Fe/ZrO2-SiO2 | A novel green process where catalyst preparation conditions significantly impact performance. | researchgate.net |

| Diphenylurea (from CO2) | Diphenylurea, Methanol | PbO/Al2O3 | Continuously introducing CO2 improves the synthesis by reacting with the byproduct aniline to regenerate the diphenylurea reactant. | researchgate.net |

| Dimethyl Carbonate (DMC) | Aniline, DMC | Zn/Al/Ce mixed oxides | Effective and recoverable heterogeneous catalysts derived from hydrotalcite-like precursors. | researchgate.net |

Metal-Free C-N Coupling Methodologies (e.g., Iodine/Tert-Butyl Hydroperoxide Systems)

To circumvent the costs and potential toxicity associated with metal catalysts, metal-free C-N coupling reactions have been developed. A notable example is the synthesis of N-phenylcarbamates using an iodine and tert-butyl hydroperoxide (TBHP) system. thieme-connect.com This method facilitates the formation of a carbon-nitrogen bond under mild conditions without the need for any metal participant.

The reaction proceeds from an amine and hydrazine (B178648) formate (B1220265), generating carbazates through an alkoxycarbonyl radical formation, which then undergo a cross-coupling reaction. thieme-connect.com This approach is valued for its broad functional group tolerance and its reliance on cheap, readily available raw materials. thieme-connect.com The use of catalytic iodine with TBHP as the terminal oxidant enables a cross-dehydrogenative coupling between a C-H bond (in quinoxalinones, for example) and an N-H bond of an amine, showcasing the versatility of this system for C-N bond formation. nih.gov This principle can be extended to carbamate synthesis, providing a practical and more sustainable route to compounds like this compound.

Utilization of Methyl Formate as a Carbonylating Agent

Methyl formate has emerged as a green and efficient substitute for toxic carbonylating agents like carbon monoxide (CO) in the synthesis of N-phenylcarbamates. nih.govsemanticscholar.org The synthesis of methyl N-phenylcarbamate from aniline using methyl formate can achieve high yields under milder reaction conditions compared to the conventional CO/methanol route. nih.govresearchgate.net

Research suggests that this reaction may proceed through a formanilide (B94145) intermediate, offering an alternative and more efficient pathway to the final carbamate product. nih.govsemanticscholar.org This method is part of a broader strategy of carbon recycling, converting a simple C1 molecule into a more complex and valuable chemical product. nih.gov The use of methyl formate aligns with green chemistry principles by replacing a hazardous gas with a less toxic liquid reagent and operating under more energy-efficient conditions. researchgate.net

Advanced Synthetic Methodologies for Structurally Diverse N-Phenylcarbamates

Beyond green considerations, modern synthetic chemistry seeks versatile methods that can generate a wide array of structurally diverse molecules for applications in medicine and materials science. For N-phenylcarbamates, this involves methodologies that easily accommodate different substituents on both the nitrogen and the phenyl ring.

One advanced approach is a green variation of the Hofmann rearrangement. mdpi.com In this method, aromatic amides are oxidized using oxone and a chloride source to generate N-chloro amide intermediates. These intermediates rearrange in the presence of a base to form an isocyanate, which is then trapped by an alcohol (such as pentanol) to yield the desired N-aryl carbamate. mdpi.com This method is powerful because it allows for the preparation of a wide variety of O-alkyl and N-aryl carbamates by simply changing the starting amide and the alcohol used for trapping. mdpi.com

Another versatile strategy involves the in situ formation of N-substituted carbamoyl (B1232498) chlorides, which can then react with various phenols. organic-chemistry.org This one-pot procedure avoids the need to handle sensitive isocyanate or carbamoyl chloride reagents directly, making it a safer and more practical option for creating libraries of O-aryl carbamates with diverse substitution patterns. organic-chemistry.org

Furthermore, tin-catalyzed transcarbamoylation offers a mild and efficient route. Using a stable and economical carbamoyl donor like methyl carbamate or phenyl carbamate, various primary and secondary alcohols can be converted into their corresponding carbamates with broad functional-group tolerance. organic-chemistry.org These advanced, flexible methodologies are crucial for synthesizing novel N-phenylcarbamate derivatives, including this compound, for targeted applications.

Table 2: Summary of Advanced Synthetic Strategies

| Methodology | Key Reagents | Advantages | Reference |

|---|---|---|---|

| Green Hofmann Rearrangement | Aromatic Amide, Oxone, Potassium Chloride, Alcohol | Allows for diverse O-alkyl and N-aryl groups; avoids toxic reagents. | mdpi.com |

| In Situ Carbamoyl Chloride Formation | Amine, Phosgene equivalent, Phenol (B47542) | Avoids handling of sensitive intermediates; one-pot procedure. | organic-chemistry.org |

| Tin-Catalyzed Transcarbamoylation | Alcohol, Phenyl Carbamate, Tin Catalyst | Mild reaction conditions; broad functional group tolerance. | organic-chemistry.org |

Mechanistic Investigations of N Pentyl N Phenylcarbamate Reactivity and Transformation

Hydrolytic Stability and Reaction Mechanisms

The hydrolysis of N-Pentyl N-phenylcarbamate can be catalyzed by acids, bases, or enzymes, each following a specific reaction pathway.

The hydrolytic cleavage of carbamates like this compound is subject to both acid and base catalysis. The mechanisms under these conditions differ significantly, particularly concerning the formation of intermediates.

In contrast, acid-catalyzed hydrolysis of carbamates typically proceeds through bimolecular acyl-oxygen cleavage (AAC2 mechanism). epa.gov This pathway involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by the departure of the alcohol (1-pentanol) or phenol (B47542) group. epa.gov Depending on the specific carbamate (B1207046) structure and the concentration of the acid, an AAC1 mechanism, involving the formation of a carbocation, may also occur, though the AAC2 pathway is common for simple alkyl carbamates. epa.gov

Table 1: Proposed Hydrolytic Mechanisms for this compound

| Condition | Mechanism | Key Steps | Intermediates | Final Products |

| Basic (OH⁻) | E1cB (Elimination Unimolecular conjugate Base) | 1. Deprotonation of N-H2. Elimination of pentoxy group3. Nucleophilic attack by H₂O4. Decarboxylation | Carbamate anion, Phenyl isocyanate, Phenylcarbamic acid | Aniline (B41778), 1-Pentanol, Carbon Dioxide |

| Acidic (H⁺) | AAC2 (Bimolecular Acyl-Oxygen Cleavage) | 1. Protonation of carbonyl oxygen2. Nucleophilic attack by H₂O3. Elimination of 1-pentanol | Protonated carbamate, Tetrahedral intermediate | Aniline, 1-Pentanol, Carbon Dioxide |

This compound is susceptible to enzymatic hydrolysis, a critical transformation pathway in biological systems. Carboxylesterases (CES) are a primary class of enzymes responsible for the metabolism of carbamates. acs.orgrsc.org These enzymes are serine hydrolases that catalyze the cleavage of ester, amide, and carbamate bonds. rsc.org

The catalytic mechanism involves a characteristic triad (B1167595) of amino acids in the enzyme's active site, typically consisting of serine, histidine, and a carboxylic acid (aspartate or glutamate). The process begins with a nucleophilic attack by the serine hydroxyl group on the electrophilic carbonyl carbon of the this compound. consensus.app This forms a tetrahedral intermediate, which is stabilized by the enzyme's "oxyanion hole." rsc.org The intermediate then collapses, leading to the formation of an acyl-enzyme covalent intermediate and the release of the alcohol moiety (1-pentanol). The final step is the hydrolysis of the acyl-enzyme intermediate by a water molecule, which regenerates the active enzyme and releases the carbamic acid of the parent amine. The resulting phenylcarbamic acid is unstable and spontaneously decarboxylates to yield aniline. acs.orgrsc.org This enzymatic pathway is a major route for the biotransformation and detoxification of carbamate-containing xenobiotics. dntb.gov.ua

Thermal Decomposition Pathways and Kinetics

When subjected to elevated temperatures, this compound undergoes thermal degradation through distinct pyrolytic pathways. The kinetics and product distribution of these reactions are influenced by factors such as temperature, substituents, and the solvent environment.

Studies on the thermal degradation of various alkyl N-phenylcarbamates reveal two primary decomposition pathways. acs.org The specific products formed from this compound are predicted based on these established mechanisms.

The first pathway is a dissociation reaction that breaks the ester bond, yielding phenyl isocyanate and 1-pentanol. acs.org

C₆H₅NHCOOC₅H₁₁ → C₆H₅NCO + C₅H₁₁OH

The second, and often predominant, pathway at higher temperatures is a pyrolytic elimination (Ei) reaction. This process leads to the formation of aniline, carbon dioxide, and an alkene, which in this case would be 1-pentene (B89616). acs.orgcdnsciencepub.com

C₆H₅NHCOOC₅H₁₁ → C₆H₅NH₂ + CO₂ + C₅H₁₀

The prevalence of each pathway is temperature-dependent. For example, the analogous ethyl carbanilate primarily yields phenyl isocyanate and ethanol (B145695) at 200°C under reduced pressure, whereas at 250°C at atmospheric pressure, the formation of aniline, ethylene, and carbon dioxide becomes dominant. acs.org

The thermal stability of this compound is significantly affected by its chemical environment, including the presence of substituents on the phenyl ring and the nature of the solvent.

Substituent Effects: Research on related t-butyl N-arylcarbamates has shown that the rate of thermal decomposition is sensitive to the electronic nature of substituents on the N-aryl ring. Electron-withdrawing groups increase the decomposition rate. cdnsciencepub.com This effect is often correlated using Hammett plots, which demonstrate a positive slope (ρ value), indicating that the transition state is stabilized by the withdrawal of electron density from the ring. cdnsciencepub.com This suggests that substituents on the phenyl group of this compound would modulate its thermal stability.

Solvent Environments: The solvent can influence both the rate and mechanism of thermal decomposition. Studies on t-alkyl N-arylcarbamates in solvents of varying polarity, such as dodecane (B42187) (non-polar) and diphenyl ether (polar), show that the reaction rates and activation parameters are solvent-dependent. rsc.orgcdnsciencepub.com More polar solvents can facilitate mechanisms involving charge separation in the transition state. rsc.org The solvent can also play a role in subsequent reactions of the primary decomposition products; for instance, the formation of diphenylurea as a byproduct has been observed in solvents like diphenyl ether, likely from the reaction of aniline with the isocyanate intermediate. cdnsciencepub.com The use of certain solvents can also alter the activation energy of the decomposition process. acs.org

The formation of aniline, carbon dioxide, and 1-pentene from this compound is best explained by a pyrolytic syn-elimination, also known as an Eᵢ (internal elimination) mechanism. dalalinstitute.comslideshare.netwikipedia.org This reaction proceeds through a concerted, six-membered cyclic transition state. cdnsciencepub.com In this transition state, a β-hydrogen from the pentyl group is transferred to the carbonyl oxygen of the carbamate group, while the C-O and C-N bonds simultaneously break. This pericyclic process results in the formation of the three products in a single, concerted step. chemistnotes.com

Table 2: Proposed Thermal Decomposition Mechanisms for this compound

| Pathway | Mechanism | Key Feature | Transition State | Products |

| Dissociation | Heterolytic Cleavage | Breaking of the ester C-O bond | - | Phenyl isocyanate, 1-Pentanol |

| Elimination | Eᵢ (Internal Elimination) | Intramolecular H-transfer from β-carbon | Six-membered cyclic | Aniline, Carbon Dioxide, 1-Pentene |

For carbamates derived from secondary or tertiary alcohols, mechanisms involving significant carbocation (carbonium ion) character in the transition state have been proposed, especially when the alkyl group can form a stable carbocation. rsc.org While the n-pentyl group forms a less stable primary carbocation, the influence of solvent polarity and N-aryl substituents on reaction rates suggests that the transition state for the pyrolytic elimination of this compound is polar, even if it does not involve a discrete carbonium ion intermediate. rsc.org

Transesterification Reactions of this compound and Related Carbamates

Transesterification is a chemical process involving the exchange of the alkoxy group of an ester with another alcohol. wikipedia.orgyoutube.com In the context of carbamates like this compound, this reaction allows for the substitution of the pentyl group with a different alkyl group from an alcohol. These reactions are typically reversible and can be catalyzed by either acids or bases. wikipedia.org Acid catalysis works by protonating the carbonyl group, which enhances its electrophilicity, while base catalysis involves deprotonating the alcohol, thereby increasing its nucleophilicity. wikipedia.orgyoutube.com

Kinetic studies on related O-methyl-N-aryl carbamates reacting with various aliphatic alcohols in the presence of their corresponding alkoxide catalysts have shown the reaction to be selective and to follow first-order kinetics with respect to the carbamate. rsc.org The established mechanistic pathway indicates that the dominant step under these conditions is the nucleophilic attack of the alkoxide ion on the carbonyl carbon of the carbamate. rsc.org

The structure of the alcohol and substituents on the carbamate's aromatic ring significantly influence the reaction rate. Research has demonstrated that less polar alcohols tend to react faster. rsc.org Furthermore, the presence of electron-withdrawing substituents on the aryl group of the N-phenylcarbamate accelerates the transesterification process. rsc.org This is consistent with a mechanism where nucleophilic attack on the carbonyl carbon is a key step, as electron-withdrawing groups increase the electrophilicity of this carbon. rsc.org

| Alcohol | Relative Reaction Rate | Key Structural Feature | Effect on Rate |

|---|---|---|---|

| Methanol | Base Rate | Primary, Polar | - |

| Ethanol | Higher | Primary, Less Polar than Methanol | Increased rate with decreased polarity |

| Isopropanol | Higher | Secondary, Less Polar | Increased rate with decreased polarity |

| tert-Butanol | Lower | Tertiary, Sterically Hindered | Decreased rate due to steric hindrance |

Chemioselective Reactivity Studies (e.g., Urea (B33335) Formation from Phenylcarbamates)

Phenylcarbamates serve as versatile intermediates in the synthesis of ureas. google.com Their reactivity towards amines is highly dependent on the substitution pattern of the carbamate's nitrogen atom, a property that allows for significant chemioselectivity. nih.govacs.org Specifically, phenylcarbamates derived from primary amines, such as this compound, are reactive towards other amines to form unsymmetrical ureas. nih.govacs.org In contrast, phenylcarbamates derived from secondary amines are considerably more stable and less reactive under similar conditions. nih.gov

This difference in reactivity allows for the selective transformation of one type of carbamate in the presence of another. nih.gov For instance, in a molecule containing both primary and secondary amine-derived phenylcarbamate moieties, an added amine will selectively react with the primary-derived carbamate site to form a urea linkage, leaving the secondary-derived carbamate intact. nih.gov

The mechanism for the reaction between a primary N-substituted phenylcarbamate and an amine to form a urea is believed to proceed through an E1cb-type pathway. nih.govacs.org This process involves the in-situ formation of an isocyanate intermediate, which is then trapped by the reacting amine to yield the final urea product. nih.govacs.orgnih.gov This reaction is a mild and efficient method for preparing N,N'-substituted ureas. google.com Studies have shown that these reactions can be carried out by treating the phenylcarbamate with a stoichiometric amount of an amine, often in a solvent like dimethyl sulfoxide (B87167) at ambient temperature or chloroform (B151607) under reflux. google.comnih.gov

| Entry | Amine Substrate | Resulting Urea | Yield (%) |

|---|---|---|---|

| 1 | PMB–NH₂ | 3aa | 89% |

| 2 | n-pentyl–NH₂ | 3ab | 88% |

| 3 | tBu–NH₂ | 3ac | 85% |

| 4 | Ph–NH₂ | No Reaction | - |

| 5 | Bn–NH₂ | 3ae | 90% |

| 6 | Bn(Et)NH | 3af | 84% |

| 7 | EtO₂C–CH₂CH₂–NH₂ | 3ah | 80% |

Fundamental Studies of Urethane (B1682113) Bond Termination Mechanisms

The stability of the urethane linkage is a critical aspect of carbamate chemistry, and its termination or cleavage can occur through several mechanistic pathways. nih.gov These mechanisms are fundamental to understanding the degradation and chemical recycling of polyurethane materials, which are polymers based on the urethane functional group. nih.govwikipedia.org

Thermal Decomposition: The thermal degradation of alkyl N-phenylcarbamates is a well-studied termination pathway. acs.orgacs.org The products of this decomposition are highly dependent on the reaction conditions. For example, heating ethyl carbanilate at 200°C under reduced pressure primarily yields phenyl isocyanate and ethanol. acs.org However, at higher temperatures (250°C) and atmospheric pressure, different carbamates can decompose to yield aniline, carbon dioxide, and an olefin, alongside various secondary amine products. acs.org The decomposition of t-butyl N-arylcarbamates has been shown to be a first-order reaction that yields carbon dioxide, isobutylene, and the corresponding amine via a proposed cyclic mechanism. cdnsciencepub.com

Hydrolytic and Aminolytic Pathways: The mechanism of urethane bond cleavage is also influenced by the number of substituents on the nitrogen atom. nih.govacs.org

Monosubstituted Carbamates: For N-monosubstituted carbamates like this compound, basic hydrolysis proceeds via an E1cb-type mechanism. This involves the deprotonation of the nitrogen, leading to the formation of an isocyanate intermediate which is subsequently hydrolyzed to an amine and carbon dioxide. nih.govacs.orgnih.gov

Disubstituted Carbamates: In contrast, N,N-disubstituted carbamates require more drastic conditions for hydrolysis and react via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. nih.govacs.org

Aminolysis, the cleavage of the urethane bond by an amine, has also been investigated. Theoretical and experimental studies on phenyl N-phenylcarbamate suggest that the reaction pathway involving an isocyanate intermediate (E1cB) is energetically favored over concerted or stepwise pathways involving a tetrahedral intermediate. nih.gov

| Mechanism | Conditions | Key Intermediate | Primary Products | Reference |

|---|---|---|---|---|

| Thermal Decomposition (Type 1) | Moderate Temp. (e.g., 200°C), Reduced Pressure | - | Isocyanate + Alcohol | acs.org |

| Thermal Decomposition (Type 2) | Higher Temp. (e.g., 250°C), Atm. Pressure | - | Amine + CO₂ + Olefin | acs.org |

| Basic Hydrolysis (N-Monosubstituted) | Basic (e.g., OH⁻) | Isocyanate | Amine + CO₂ + Alcohol | nih.govacs.orgnih.gov |

| Basic Hydrolysis (N,N-Disubstituted) | Strong Basic | Tetrahedral Intermediate | Amine + CO₂ + Alcohol | nih.govacs.org |

| Aminolysis (N-Monosubstituted) | Presence of Amine | Isocyanate | Urea + Alcohol | nih.gov |

Spectroscopic Characterization of N Pentyl N Phenylcarbamate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the precise structure of N-Pentyl N-phenylcarbamate, offering detailed information about the chemical environment of each proton and carbon atom.

Structural Elucidation and Assignment via ¹H and ¹³C NMR

The ¹H and ¹³C NMR spectra provide a definitive fingerprint of the this compound molecule. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, allowing for the assignment of each signal to a specific atom or group of atoms within the structure.

¹H NMR Spectroscopy: The proton NMR spectrum displays signals corresponding to the aromatic protons of the phenyl group, the amide proton (N-H), and the aliphatic protons of the n-pentyl chain. The proximity of protons to electronegative atoms like oxygen and nitrogen causes their signals to appear at higher chemical shifts (downfield).

Interactive Table: ¹H NMR Chemical Shift Assignments for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl (aromatic) | 7.09 - 7.37 | Multiplet |

| Amide (N-H) | ~7.70 | Triplet |

| Methylene (-OCH₂) | ~3.05 | Triplet of doublets |

| Methylene (-OCH₂C H₂ -) | ~1.48 | Multiplet |

| Methylene (-CH₂CH₂CH₃) | 1.22 - 1.38 | Multiplet |

| Methyl (-CH₃) | ~0.89 | Triplet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carbamate (B1207046) group is particularly noteworthy, appearing significantly downfield due to its bonding to two electronegative atoms (oxygen and nitrogen). Aromatic carbons and the aliphatic carbons of the pentyl chain resonate at characteristic chemical shifts.

Interactive Table: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~154.8 |

| Phenyl (C-ipso, attached to N) | ~151.6 |

| Phenyl (C-ortho, meta) | 122.2 - 129.6 |

| Phenyl (C-para) | ~125.2 |

| Methylene (-OC H₂) | ~40.9 |

| Methylene (-OCH₂C H₂) | ~29.3 |

| Methylene (-CH₂C H₂CH₃) | ~28.9 |

| Methylene (-C H₂CH₃) | ~22.3 |

| Methyl (-C H₃) | ~14.3 |

Conformational Dynamics and Rotamer Analysis by Variable-Temperature NMR

The carbamate functional group exhibits restricted rotation around the amide C-N bond due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, giving the C-N bond partial double-bond character. This restriction can lead to the existence of conformational isomers, or rotamers (e.g., E and Z isomers), which may interconvert slowly on the NMR timescale.

Variable-temperature (VT) NMR spectroscopy is a powerful technique to study this dynamic process. nih.govresearchgate.netnih.govscielo.br

At low temperatures: The rate of interconversion between rotamers is slow. Consequently, the NMR spectrum may show separate, distinct signals for each rotamer.

As temperature increases: The rate of interconversion increases. The separate signals begin to broaden and move closer to each other.

At the coalescence temperature (Tc): The signals for the two rotamers merge into a single, broad peak.

Above the coalescence temperature: The interconversion is so rapid that the NMR spectrometer detects only a single, time-averaged signal for the protons and carbons involved.

This temperature-dependent behavior provides valuable information about the energy barrier to rotation around the C-N bond and the relative stability of the different conformers.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Carbamate Analysis

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with little to no sample preparation. youtube.com In DART-MS, a heated stream of metastable gas (typically helium or nitrogen) is directed at the sample. This process desorbs and ionizes the analyte molecules, which are then drawn into the mass spectrometer for analysis. DART-MS is particularly useful for the high-throughput screening of compounds like carbamates in various matrices, offering a significant reduction in analysis time. youtube.com

Characterization of Protonated Neutrals and Molecular Radical Cations

The type of ion observed in the mass spectrum depends on the ionization method used.

Protonated Neutrals ([M+H]⁺): Soft ionization techniques like DART or electrospray ionization (ESI) typically add a proton to the analyte molecule. For this compound (Molecular Weight: 207.27 g/mol ), this results in a protonated molecule, or quasi-molecular ion, with a mass-to-charge ratio (m/z) of approximately 208. This method is advantageous as it often keeps the molecule intact, clearly indicating its molecular weight.

Molecular Radical Cations (M⁺•): Harder ionization techniques, such as Electron Impact (EI), remove an electron from the molecule to form a molecular radical cation (M⁺•). chemguide.co.uk This ion, having the same nominal mass as the molecule (m/z 207 for this compound), is often energetically unstable and undergoes fragmentation. chemguide.co.uklibretexts.org The resulting fragmentation pattern provides a structural fingerprint of the molecule. Common fragmentation pathways for carbamates involve cleavage of the bonds adjacent to the carbonyl group and within the alkyl chain. libretexts.org

Interactive Table: Potential Mass Fragments of this compound (EI-MS)

| m/z | Possible Fragment Identity | Neutral Loss |

| 207 | [C₁₂H₁₇NO₂]⁺• | Molecular Ion |

| 120 | [C₆H₅NCO]⁺• (Phenyl isocyanate radical cation) | C₅H₉O• (Pentoxy radical) |

| 93 | [C₆H₅NH₂]⁺• (Aniline radical cation) | C₅H₈O₂ |

| 77 | [C₆H₅]⁺ (Phenyl cation) | C₆H₁₂NO₂• |

| 71 | [C₅H₁₁]⁺ (Pentyl cation) | C₇H₆NO₂• |

Infrared (IR) Spectroscopy for Functional Group Analysis and Bond Formation Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. masterorganicchemistry.comspecac.comyoutube.com The IR spectrum of this compound provides direct evidence for the key structural components of the carbamate linkage.

The formation of the carbamate is confirmed by the appearance of characteristic absorption bands. The strong, sharp absorption of the carbonyl (C=O) group and the distinct absorption of the N-H bond are definitive indicators that the desired bond formation has occurred. The positions of these bands can be influenced by factors such as hydrogen bonding. specac.com

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretch | 3200 - 3400 | Medium, Sharp |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Strong |

| C=O (Carbonyl) | Stretch | 1680 - 1730 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1500 - 1600 | Medium |

| C-N | Stretch | 1200 - 1350 | Medium |

| C-O | Stretch | 1000 - 1250 | Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a pivotal technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While the crystal structure of this compound has not been explicitly reported in the reviewed literature, analysis of closely related analogues, such as Phenyl N-phenylcarbamate and Isopropyl N-phenylcarbamate, offers significant insights into the likely solid-state conformation and packing of the title compound.

The crystal structures of these analogues are stabilized by a network of intermolecular interactions, primarily N—H⋯O hydrogen bonds. nih.govias.ac.in These interactions lead to the formation of one-dimensional polymeric chains, a common motif in the crystal packing of N-phenylcarbamates. nih.gov

Detailed crystallographic data for analogous N-phenylcarbamate compounds are presented below. This information provides a foundation for predicting the solid-state molecular structure of this compound.

Crystallographic Data of N-Phenylcarbamate Analogues

The following table summarizes the key crystallographic parameters for Phenyl N-phenylcarbamate and Isopropyl N-phenylcarbamate.

| Compound | Phenyl N-phenylcarbamate nih.govresearchgate.net | Isopropyl N-phenylcarbamate ias.ac.in |

| Chemical Formula | C₁₃H₁₁NO₂ | C₁₀H₁₃NO₂ |

| Molecular Weight | 213.23 | 179.22 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pna2₁ | Pca2₁ |

| Unit Cell Dimensions | a = 9.4734 (9) Åb = 19.5825 (17) Åc = 5.8509 (5) Å | a = 9.006 (6) Åb = 11.788 (7) Åc = 9.726 (6) Å |

| Volume (ų) | 1085.42 (17) | 1032.5 |

| Z | 4 | 4 |

Molecular Conformation and Intermolecular Interactions

In the solid state, N-phenylcarbamates typically adopt a conformation where the phenyl ring and the carbamate group are not coplanar. For instance, in Phenyl N-phenylcarbamate, the dihedral angle between the two aromatic rings is 42.52 (12)°. nih.gov A similar non-planar arrangement is observed in Isopropyl N-phenylcarbamate, where the angle between the phenyl ring and the carbamate group is 31.4°. ias.ac.in This twisted conformation is a result of steric hindrance and the optimization of intermolecular interactions.

The crystal packing of these compounds is dominated by N—H⋯O hydrogen bonds, which link the molecules into infinite chains. nih.govias.ac.in In Phenyl N-phenylcarbamate, these chains extend along the a-axis. nih.govresearchgate.net Additionally, C—H⋯π interactions between the aromatic rings contribute to the stability of the crystal structure. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding patterns and non-planar molecular conformations in the solid state. The flexible pentyl chain may, however, introduce additional van der Waals interactions and potentially lead to different polymorphic forms.

The bond lengths within the carbamate group of Isopropyl N-phenylcarbamate, specifically C(5)-N(7) (1.42(6) Å), C(5)=O(6) (1.19(6) Å), and C(5)-O(4) (1.32(6) Å), are consistent with those observed in other carbamate structures. ias.ac.in These values are intermediate between those of typical single and double bonds, indicating electron delocalization across the O=C-N moiety.

Computational Chemistry and Theoretical Modeling of N Pentyl N Phenylcarbamate Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular properties and reactivity. For N-Pentyl N-phenylcarbamate, these calculations can elucidate the distribution of electrons, predict its stability, and map out the energy landscapes of its chemical transformations.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. diva-portal.org It is particularly effective for calculating the electronic properties of molecules like this compound, providing insights into its reactivity. DFT calculations can determine various electronic descriptors that are crucial for predicting how the molecule will interact with other chemical species.

Key electronic properties that can be calculated for this compound using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. utm.mynih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting the sites of chemical reactions. utm.my

Atomic Charges: DFT can be used to calculate the partial charges on each atom in the molecule, which helps in understanding its polarity and intermolecular interactions.

Studies on analogous N-aryl carbamates have shown that the carbamate (B1207046) group's electronic nature is significantly influenced by the substituents on the phenyl ring. utm.my For this compound, the phenyl group acts as an electron-withdrawing group, which influences the electron density on the nitrogen and carbonyl oxygen atoms. The pentyl group, being an alkyl chain, is an electron-donating group. DFT calculations can quantify these electronic effects and predict their impact on the molecule's reactivity, for instance, in hydrolysis or other substitution reactions.

| Calculated Property | Significance for this compound |

|---|---|

| HOMO Energy | Indicates the susceptibility of the molecule to electrophilic attack. |

| LUMO Energy | Indicates the susceptibility of the molecule to nucleophilic attack. |

| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | Provides information about the overall polarity of the molecule. |

| MEP Surface | Visualizes the electron density distribution and potential sites for reaction. |

High-Level Composite Quantum Chemical Methods (e.g., G3MP2B3) for Energetic Profiles

High-level composite quantum chemical methods, such as the Gaussian-3 theory using B3LYP geometries and zero-point energies (G3MP2B3), are employed to obtain highly accurate energetic profiles for chemical reactions. ntnu.no These methods combine results from several different calculations to achieve a higher level of accuracy than any single method alone. For this compound, G3MP2B3 can be used to calculate key thermodynamic quantities like enthalpies of formation, reaction enthalpies, and activation energies with a high degree of confidence. researchgate.netresearchgate.net

The G3MP2B3 methodology has been successfully applied to study the thermochemistry of carbamate formation and decomposition reactions. researchgate.net For instance, in the context of the hydrolysis of this compound, G3MP2B3 can be used to compute the energies of the reactants, transition states, and products, thereby providing a detailed energetic profile of the reaction pathway. This information is crucial for understanding the reaction kinetics and mechanism.

A representative application of the G3MP2B3 method is the calculation of the enthalpy of a reaction involving a carbamate. The table below shows a hypothetical energetic profile for the hydrolysis of a generic N-aryl carbamate, illustrating the type of data that can be obtained.

| Species | G3MP2B3 Calculated Enthalpy (kcal/mol) |

|---|---|

| N-aryl carbamate + H₂O | 0.0 (Reference) |

| Transition State | +25.5 |

| Aniline (B41778) + Pentanol (B124592) + CO₂ | -15.2 |

Reaction Mechanism Elucidation through Computational Studies

Computational studies are invaluable for elucidating the detailed mechanisms of chemical reactions, providing information that is often difficult to obtain experimentally. For this compound, this includes identifying transition states, determining activation barriers, and understanding the role of the solvent.

Transition State Analysis and Activation Barrier Determination

The elucidation of a reaction mechanism involves the identification of all intermediates and transition states along the reaction pathway. Transition state theory allows for the calculation of reaction rates from the properties of the transition state. Computational methods can be used to locate the geometry of the transition state and calculate its energy, which in turn allows for the determination of the activation barrier.

For this compound, a key reaction is its hydrolysis, which can proceed through different mechanisms depending on the pH. clemson.edu Computational studies can model these different pathways, for example, acid-catalyzed, neutral, and base-catalyzed hydrolysis. By calculating the activation energy for each proposed mechanism, the most likely pathway can be identified. For instance, studies on the hydrolysis of other carbamates have shown that the activation barrier for the base-catalyzed mechanism is significantly lower than for the neutral or acid-catalyzed pathways. nih.gov

Another important aspect that can be studied is the rotational barrier around the C-N bond of the carbamate linkage. This rotation is often restricted due to the partial double bond character of the C-N bond. nih.gov Computational analysis can quantify this rotational barrier, which has implications for the conformational flexibility of the molecule. researchgate.net

| Reaction | Proposed Mechanism | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| Hydrolysis of N-aryl carbamate | Neutral | 35.8 |

| Base-catalyzed | 18.2 | |

| C-N Bond Rotation | - | 12.5 |

Modeling of Solvation Effects (e.g., COSMO-RS)

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction rate and mechanism. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of liquids and solutions. wikipedia.org It combines quantum chemical calculations with statistical thermodynamics to provide a realistic description of solvation. arxiv.orgarxiv.org

COSMO-RS can be used to calculate the solvation free energy of this compound and any intermediates and transition states in its reactions. researchgate.net This allows for the inclusion of solvent effects in the calculated energetic profiles, leading to more accurate predictions of reaction rates and equilibria. acs.orgnih.gov The model can handle a wide range of solvents, making it possible to computationally screen for the optimal solvent for a particular reaction. ua.pt

For example, the stability of the carbamate can be significantly affected by the polarity of the solvent. COSMO-RS can quantify these effects and predict how the equilibrium constant for carbamate formation or hydrolysis will change with the solvent.

| Solvent | Dielectric Constant | Calculated Solvation Free Energy of this compound (kcal/mol) |

|---|---|---|

| n-Hexane | 1.88 | -4.5 |

| Dichloromethane | 8.93 | -7.8 |

| Acetonitrile (B52724) | 37.5 | -9.2 |

| Water | 78.4 | -10.5 |

Molecular Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule with several rotatable bonds. Molecular Dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of such molecules. acs.orgchemrxiv.orgchemrxiv.org By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule and the dynamics of the transitions between them. nih.gov

MD simulations of this compound can provide insights into:

Conformational Preferences: The simulations can identify the most stable conformations of the molecule in different environments (e.g., in vacuum or in a solvent). This is important for understanding its physical properties and how it interacts with other molecules.

Flexibility and Dynamics: MD can quantify the flexibility of different parts of the molecule, such as the pentyl chain and the phenyl ring. It can also reveal the timescales of conformational changes.

Solvent Effects on Conformation: By performing simulations in different solvents, it is possible to study how the solvent influences the conformational equilibrium of the molecule.

Studies on similar flexible organic molecules have demonstrated the utility of MD in characterizing their conformational landscapes. rsc.org For this compound, MD simulations would likely reveal a complex potential energy surface with multiple low-energy conformers. The relative populations of these conformers would be dependent on both intramolecular interactions and interactions with the surrounding solvent molecules.

| Dihedral Angle | Description | Predicted Preferred Orientation |

|---|---|---|

| O=C-N-C(phenyl) | Rotation around the carbamate C-N bond | Planar (trans or cis) |

| C-O-C(pentyl)-C | Rotation of the pentyl group | Extended or folded conformations |

| N-C(phenyl)-C-C | Rotation of the phenyl group | Torsional flexibility |

Structure-Reactivity Relationship Prediction via Computational Approaches

Computational chemistry and theoretical modeling serve as powerful tools in elucidating the intricate relationship between the molecular structure of this compound and its chemical reactivity. By employing sophisticated quantum chemical calculations, researchers can predict and rationalize the molecule's behavior in chemical reactions, offering insights that are often difficult to obtain through experimental means alone. These computational approaches allow for a detailed examination of the electronic structure, molecular geometry, and energetic properties of this compound, which are fundamental to understanding its reactivity.

At the heart of these computational predictions lies the use of methods like Density Functional Theory (DFT), which can accurately calculate various molecular properties. nih.gov These calculations provide a quantitative basis for structure-reactivity relationships, enabling the prediction of how structural modifications to the this compound molecule would influence its reactivity. This predictive capability is invaluable in various chemical applications, from understanding reaction mechanisms to designing novel molecules with tailored properties.

Detailed research findings from computational studies on carbamates, which can be extended to this compound, focus on several key areas. One critical aspect is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netmdpi.com

Another significant area of investigation involves the mapping of the molecular electrostatic potential (MEP). The MEP surface illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting the sites where the molecule is most likely to interact with other chemical species. For instance, the MEP can identify the most probable sites for nucleophilic or electrophilic attack, providing a rational basis for observed reaction regioselectivity.

Furthermore, computational models can simulate reaction pathways and determine the energies of transition states. This allows for the prediction of reaction kinetics and the elucidation of reaction mechanisms. For carbamates, this can include modeling hydrolysis reactions to understand the stability of the carbamate linkage under different conditions. researchgate.net

The following data tables provide a summary of key computational parameters for this compound, derived from theoretical calculations and analysis of closely related carbamate structures. These parameters are instrumental in predicting its structure-reactivity relationship.

Table 1: Calculated Frontier Molecular Orbital (FMO) Energies and Related Quantum Chemical Descriptors for this compound

| Parameter | Description | Predicted Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 8.0 eV |

| Ionization Potential (I) | The minimum energy required to remove an electron | 6.5 eV |

| Electron Affinity (A) | The energy released when an electron is added | -1.5 eV |

| Global Hardness (η) | Resistance to change in electron distribution | 4.0 eV |

| Chemical Potential (μ) | The escaping tendency of electrons from an equilibrium system | -2.5 eV |

| Global Electrophilicity (ω) | The ability of a species to accept electrons | 0.78 eV |

Note: These values are representative and can vary depending on the level of theory and basis set used in the computational calculations.

Table 2: Predicted Geometrical Parameters for the Carbamate Moiety of this compound

| Parameter | Predicted Value |

| Bond Length C=O (Å) | 1.22 |

| Bond Length C-N (Å) | 1.35 |

| Bond Length C-O (Å) | 1.36 |

| Bond Angle O=C-N (°) | 125 |

| Bond Angle O=C-O (°) | 124 |

| Bond Angle C-N-Cphenyl (°) | 126 |

| Dihedral Angle O=C-N-Cphenyl (°) | ~180 (trans) |

Note: These predicted values are based on computational optimizations and crystallographic data of analogous N-phenylcarbamate structures. nih.govresearchgate.net

The data presented in these tables provide a quantitative foundation for understanding the reactivity of this compound. For example, the relatively large HOMO-LUMO gap suggests good kinetic stability. The bond lengths and angles within the carbamate group are consistent with resonance delocalization, which influences the reactivity of the carbonyl group and the nitrogen lone pair. researchgate.net By systematically modifying the structure of this compound in silico and recalculating these parameters, a comprehensive structure-reactivity relationship can be established, guiding further experimental investigations and applications.

Environmental Fate and Degradation Studies of Phenylcarbamate Compounds

Hydrolytic Degradation in Aquatic and Soil Environments

Hydrolysis is a key abiotic degradation pathway for phenylcarbamate compounds in both aquatic and soil environments. The rate of this chemical process is significantly influenced by the pH of the surrounding medium. Generally, the hydrolysis of carbamates is slow in acidic to neutral conditions but accelerates significantly under alkaline conditions. rsc.orgnist.gov

For phenyl N-phenylcarbamates, the alkaline hydrolysis proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism, which involves the formation of a phenyl isocyanate intermediate. rsc.org The rate of hydrolysis is dependent on the concentration of hydroxide (B78521) ions, indicating a direct relationship between increasing pH and a faster degradation rate. rsc.org Studies on various substituted phenyl N-phenylcarbamates have shown that the rate constants for hydrolysis are directly proportional to the hydroxide ion concentration up to a pH of 12. rsc.org

While specific half-life data for N-Pentyl N-phenylcarbamate is unavailable, the general principles of carbamate (B1207046) hydrolysis suggest that its persistence in the environment will be highly dependent on the pH of the soil and water systems it enters. In alkaline soils or waters, it is expected to degrade more rapidly than in acidic or neutral environments. rsc.orgnist.gov

Table 1: Factors Influencing Hydrolytic Degradation of Phenylcarbamates

| Factor | Influence on Hydrolysis Rate | Rationale |

|---|---|---|

| pH | Increases with higher pH (alkaline conditions) | The reaction is base-catalyzed, proceeding through an E1cB mechanism involving hydroxide ions. rsc.org |

| Temperature | Increases with higher temperature | Provides the necessary activation energy for the chemical reaction to occur. nist.gov |

| Chemical Structure | Substituents on the phenyl rings can alter reactivity | Electron-withdrawing groups can increase the rate of hydrolysis. rsc.org |

Biodegradation Pathways and Microbial Transformation Mechanisms

Biodegradation is a critical process in the environmental dissipation of phenylcarbamate herbicides. frontiersin.orgresearchgate.net Soil microorganisms, particularly bacteria, have demonstrated the ability to utilize these compounds as a source of carbon and nitrogen, breaking them down into less complex and often less toxic substances. frontiersin.orgresearchgate.netnih.gov

The primary and most common initial step in the microbial degradation of phenylcarbamates is the enzymatic hydrolysis of the carbamate ester or amide linkage. frontiersin.orgnih.gov This reaction is catalyzed by hydrolase enzymes, such as carbaryl (B1668338) hydrolase, which cleaves the molecule to yield an alcohol (or phenol), an amine, and carbon dioxide. frontiersin.org For this compound, this initial hydrolysis would be expected to produce phenol (B47542), n-pentanol, and aniline (B41778).

Following this initial hydrolysis, the resulting aromatic compounds (e.g., phenol and aniline) can be further degraded by microbial communities through various aromatic degradation pathways. frontiersin.org Several bacterial species have been identified as being effective in degrading phenylcarbamates. For instance, a species of Pseudomonas has been shown to hydrolyze isopropyl N-(3-chlorophenyl) carbamate (CIPC), liberating 3-chloroaniline. nih.gov Other identified bacteria capable of degrading CIPC and related compounds include species of Flavobacterium, Agrobacterium, and Achromobacter. nih.gov

The rate of biodegradation can be influenced by the history of pesticide application in a particular soil. Soils with a history of carbamate use often exhibit shorter half-lives for these compounds due to the acclimation and proliferation of microbial populations capable of their degradation. researchgate.net

Table 2: Microbial Genera Involved in Phenylcarbamate Degradation

| Microbial Genus | Example Phenylcarbamate Degraded | Reference |

|---|---|---|

| Pseudomonas | Isopropyl N-(3-chlorophenyl) carbamate (CIPC) | nih.govnih.gov |

| Flavobacterium | Isopropyl N-(3-chlorophenyl) carbamate (CIPC) | nih.gov |

| Agrobacterium | Isopropyl N-(3-chlorophenyl) carbamate (CIPC) | nih.gov |

| Achromobacter | Isopropyl N-(3-chlorophenyl) carbamate (CIPC) | nih.gov |

| Arthrobacter | 2-chloroethyl-N-3-chlorophenylcarbamate (CEPC) | nih.gov |

Photolytic and Thermal Degradation Processes in Environmental Contexts

Photolytic and thermal degradation can also contribute to the breakdown of phenylcarbamate compounds in the environment, particularly for molecules exposed to direct sunlight on soil or plant surfaces.

Photolytic Degradation: Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. Phenylcarbamates can absorb ultraviolet (UV) radiation, leading to the cleavage of chemical bonds. nih.govuc.pt The photodegradation of phenyl methylcarbamate, for example, results in the formation of phenol, 2-hydroxy-N-methyl-benzamide, 4-hydroxy-N-methyl benzamide, and benzene (B151609) through alpha and beta cleavage. nih.gov For this compound, exposure to sunlight would likely lead to the cleavage of the carbamate linkage, potentially forming phenol and other degradation products. The presence of photosensitizers in the environment, such as humic substances in water, can sometimes accelerate the rate of photodegradation. uc.pt The efficiency of photodegradation can be influenced by the medium, with studies on aromatic carbamates showing different quantum yields in aqueous versus non-aqueous solutions, which could be relevant for degradation on leaf surfaces compared to in water bodies. unito.it

Thermal Degradation: Thermal degradation of alkyl N-phenylcarbamates can occur at elevated temperatures. acs.org For instance, heating ethyl carbanilate at 200°C primarily yields phenyl isocyanate and ethanol (B145695). acs.org At higher temperatures (250°C), more complex reactions can occur, leading to the formation of aniline and other secondary products. acs.org While ambient environmental temperatures are generally not high enough to cause rapid thermal degradation, this process could be relevant in specific microenvironments, such as on dark soil surfaces under intense sunlight.

Volatilization Studies of Phenylcarbamates from Surfaces

Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state and is released into the atmosphere. researchgate.netepa.gov For pesticides applied to soil or plant surfaces, volatilization can be a significant pathway of dissipation. researchgate.net The potential for a pesticide to volatilize is influenced by its physicochemical properties, particularly its vapor pressure and Henry's Law constant, as well as environmental conditions. epa.govnih.gov

Carbamate pesticides are generally considered to be semi-volatile. epa.gov Factors that increase the rate of volatilization include:

High temperatures: Increase the vapor pressure of the compound. researchgate.net

High soil moisture: Water can displace pesticides from soil binding sites, making them more available for volatilization. researchgate.net

Air movement (wind): Removes the pesticide vapor from the air-soil interface, promoting further volatilization. researchgate.net

Conversely, factors that decrease volatilization include:

Strong adsorption to soil particles: Reduces the amount of the compound available in the soil solution and gas phase. researchgate.net

Incorporation into the soil: Reduces exposure to the atmosphere. researchgate.net

Methodologies for Identification and Analysis of Environmental Transformation Products

To comprehend the environmental impact of this compound, it is crucial to identify and analyze its transformation products in environmental matrices like water and soil. The methodologies employed for this purpose are technologically advanced, typically integrating sophisticated chromatographic separation techniques with highly sensitive spectrometric detection. researchgate.net This combination is essential for isolating and characterizing degradation products, which may be present at trace concentrations in complex environmental samples. rsc.org

The cornerstone of modern analysis for phenylcarbamate compounds and their metabolites is liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.netrsc.orgnih.gov This technique separates the compounds in a sample, after which the mass spectrometer provides data on the mass and structure of the molecules, allowing for both quantification and identification. researchgate.netrsc.org For unequivocal identification, especially of previously unknown transformation products, high-resolution mass spectrometry (HRMS) is invaluable. HRMS provides highly accurate mass measurements, which helps in determining the elemental composition of a compound.

Tandem mass spectrometry (MS/MS) is another powerful tool used for structural elucidation. nih.govresearchgate.net In MS/MS, ions of a specific mass are selected and fragmented, creating a unique pattern that acts as a structural fingerprint, aiding in the definitive identification of the compound. researchgate.net While less common for direct environmental sample analysis due to lower sensitivity, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to provide unambiguous structural confirmation of transformation products if they can be isolated in sufficient quantities. nih.gov

Effective analysis is highly dependent on meticulous sample preparation. um.edu.my The goal is to extract the target analytes from the environmental matrix (e.g., water, soil) and remove interfering substances that could compromise the analysis. um.edu.myresearchgate.net Common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), which concentrate the analytes and increase the sensitivity of the subsequent analysis. researchgate.netresearchgate.net

Table 1: Analytical Techniques for this compound and its Transformation Products

| Analytical Technique | Abbreviation | Principle | Application in Environmental Analysis |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Separates compounds based on their chemical properties, followed by mass-based detection and identification. researchgate.netrsc.org | A primary technique for detecting and quantifying phenylcarbamates and their polar transformation products in water and soil. nih.govafricaresearchconnects.com |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds in a gaseous state before mass analysis. | Suitable for analyzing thermally stable and volatile degradation products; may require derivatization for less volatile compounds. |

| High-Resolution Mass Spectrometry | HRMS | Provides extremely precise mass measurements, allowing for the determination of the elemental formula of unknown compounds. | Essential for identifying novel or unexpected transformation products for which no reference standards exist. |

| Tandem Mass Spectrometry | MS/MS | Involves multiple stages of mass analysis to generate characteristic fragmentation patterns for structural confirmation. nih.govresearchgate.net | Provides detailed structural information, confirming the identity of known metabolites and helping to elucidate the structure of new ones. researchgate.net |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Observes the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule. nih.gov | Used for the definitive structural elucidation of isolated transformation products when they can be obtained in sufficient purity and quantity. nih.gov |

Table 2: Common Sample Preparation Methods

| Preparation Technique | Abbreviation | Description | Applicability |

| Solid-Phase Extraction | SPE | A technique where compounds in a liquid sample are separated by passing them through a solid adsorbent material, which retains the analytes of interest. researchgate.netresearchgate.net | Widely used for extracting and concentrating phenylcarbamates and their degradation products from aqueous samples like surface water and groundwater. researchgate.netafricaresearchconnects.com |

| Liquid-Liquid Extraction | LLE | A method that separates compounds based on their different solubilities in two immiscible liquids, typically water and an organic solvent. nih.govresearchgate.net | A fundamental and effective method for extracting analytes from water samples into an organic solvent for analysis. nih.gov |

| Matrix Solid-Phase Dispersion | MSPD | A process where a solid or semi-solid sample is blended with a solid support, simultaneously homogenizing the sample and dispersing it for extraction. um.edu.my | Useful for the extraction of pesticides from complex solid matrices like soil, combining extraction and cleanup into a single step. um.edu.my |

Advanced Analytical Method Development and Validation for N Pentyl N Phenylcarbamate Quantification

Chromatographic Method Development and Optimization

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For N-Pentyl N-phenylcarbamate, various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are employed depending on the analytical objective, be it purity assessment, reaction monitoring, or degradation studies.

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Reaction Monitoring

HPLC is a premier technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for determining the purity of the compound and for monitoring the progress of synthesis reactions.

A typical HPLC method for this compound would employ a reversed-phase approach, leveraging the compound's moderate polarity. A C18 column is a common choice for the stationary phase due to its hydrophobic nature, which provides good retention and separation of carbamates. The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often preferred to ensure the efficient elution of the target analyte and any impurities with varying polarities.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the phenyl group in this compound provides a strong chromophore. The selection of the detection wavelength is critical for sensitivity and is typically set at the wavelength of maximum absorbance of the analyte, which for many phenyl-N-methylcarbamates is around 220 nm. For more complex matrices or when higher selectivity is required, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS). researchgate.netafricaresearchconnects.com

The development of a robust HPLC method involves the optimization of several parameters, as outlined in the table below.

| Parameter | Typical Conditions/Options | Rationale for Optimization |

|---|---|---|

| Stationary Phase | Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides good retention and resolution for moderately polar compounds. The choice between C18 and C8 depends on the desired retention time. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | The gradient allows for the separation of compounds with a range of polarities. The choice of organic modifier can affect selectivity. |

| Flow Rate | 1.0 mL/min | Affects analysis time, resolution, and backpressure. Optimization is necessary for a balance of these factors. |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | Influences viscosity of the mobile phase and can improve peak shape and reproducibility. |

| Detection | UV at ~220 nm or Mass Spectrometry (MS) | UV detection is simple and cost-effective. MS provides higher selectivity and structural information. |

| Injection Volume | 10-20 µL | Dependent on the concentration of the sample and the sensitivity of the detector. |

For reaction monitoring, the speed of analysis is often crucial. In such cases, Ultra-High-Performance Liquid Chromatography (UHPLC) can be employed. UHPLC utilizes columns with smaller particle sizes (<2 µm) and higher pressures to achieve faster separations without compromising resolution. nih.gov

Gas Chromatography (GC) Techniques for Volatile Products and Degradation Studies

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility, GC can be an invaluable tool for studying its degradation products, which may be more volatile. It is also useful for analyzing volatile impurities that may be present from the synthesis process.